Methyl 3-methoxy-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-4-8-6(5)7(9)11-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQZBMEIYROJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Direct Synthetic Routes to Methyl 3-methoxy-1H-pyrrole-2-carboxylate
Direct synthetic routes that furnish the this compound structure in a single or few-step sequence are of significant interest for their efficiency. One conceptual approach involves the synthesis of a hydroxy-pyrrole precursor, specifically methyl 3-hydroxy-1H-pyrrole-2-carboxylate, which can then undergo O-methylation to yield the final product. This two-step strategy allows for the initial, often more straightforward, construction of the core pyrrole (B145914) ring with a hydroxyl group at the C-3 position, followed by a standard methylation reaction.
A variety of methylating agents can be employed for the O-methylation of hydroxyl-containing organic substrates, including methyl iodide, dimethyl sulfate, and diazomethane, often in the presence of a base to facilitate the reaction. eurekaselect.com The choice of reagent and conditions depends on the substrate's sensitivity and the desired yield. eurekaselect.com
Convergent and Divergent Synthesis Strategies
Both convergent and divergent strategies offer versatile pathways to complex molecules like this compound, allowing for the systematic variation of substituents.
Cyclization Reactions Utilizing Precursors for Pyrrole Ring Formation
Classical cyclization reactions remain a cornerstone of pyrrole synthesis. Methods such as the Knorr, Paal-Knorr, and Hantzsch syntheses involve the condensation of acyclic precursors to form the pyrrole ring. google.com
For instance, the Knorr pyrrole synthesis typically involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. researchgate.net Adapting this method for this compound would necessitate precursors bearing the required methoxy (B1213986) and methyl ester functionalities at appropriate positions to ensure the desired regiochemical outcome.
The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, offers another foundational route that can be adapted for substituted pyrroles. researchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their atom economy and efficiency. achemblock.com Various MCRs have been developed for the synthesis of highly substituted pyrroles. google.comachemblock.com An MCR approach to this compound would involve the careful selection of three or more simple starting materials that could assemble the target molecule's specific substitution pattern in one step. These reactions often proceed through a series of tandem events, such as Michael additions, condensations, and cyclizations. mdpi.com
Regioselective Synthesis of Substituted Pyrrole-2-carboxylates
Controlling the position of substituents on the pyrrole ring is a critical challenge in synthetic design. Regioselective synthesis ensures that the desired isomer is formed preferentially. For pyrrole-2-carboxylates, functionalization can occur at the C-3, C-4, or C-5 positions. Strategies to achieve regioselectivity include the use of directing groups, blocking groups, or the careful choice of reaction conditions and catalysts that favor substitution at a specific position. For example, N-protecting groups like tosyl or alkoxycarbonyl can influence the site of acylation or other electrophilic substitutions. google.com
Catalytic Transformations in Compound Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds by enabling reactions that are otherwise difficult or impossible.
Transition Metal-Catalyzed Reactions (e.g., Iron-containing catalysts, Palladium/Copper complexes)
Transition metals like palladium, copper, and iron are widely used in cross-coupling and cyclization reactions to form pyrrole rings.
Palladium/Copper Complexes: Palladium and copper catalysts are instrumental in a wide array of synthetic transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can be used to introduce substituents onto a pre-existing pyrrole ring. orgsyn.org A synthetic route could involve the preparation of a halogenated pyrrole-2-carboxylate, followed by a palladium-catalyzed coupling reaction to introduce a methoxy group or its precursor. Copper-catalyzed reactions, such as tandem three-component reactions involving nucleophilic addition and cyclization, provide another powerful tool for constructing multisubstituted pyrroles.
Iron-containing Catalysts: Iron catalysts are an attractive option due to their low cost and lower toxicity compared to many other transition metals. Iron(III) chloride has been used as a catalyst in Paal-Knorr pyrrole condensations under mild conditions. researchgate.net Iron-catalyzed denitration reactions have also been developed for the synthesis of other nitrogen-containing heterocycles, showcasing iron's utility in facilitating cyclization and aromatization steps.
Below is a summary of catalytic approaches relevant to pyrrole synthesis.
| Catalyst Type | Reaction Class | Relevance to Pyrrole Synthesis |
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki) | Functionalization of pre-formed pyrrole rings. |
| Three-Component Cascade | Direct synthesis of trisubstituted pyrroles from amines, alkynes, and alkenes. | |
| Copper (Cu) | Tandem Three-Component Reaction | Construction of multisubstituted pyrroles via nucleophilic addition and cyclization. |
| Cyclization Reactions | Used with co-catalysts for cyclization of alkyne-substituted precursors. | |
| Iron (Fe) | Paal-Knorr Condensation | Catalyzes the cyclization of 1,4-dicarbonyl compounds with amines. researchgate.net |
Organocatalytic and Biocatalytic Pathways
Modern synthetic chemistry increasingly leverages organocatalysis and biocatalysis to construct heterocyclic frameworks under mild and environmentally benign conditions. While specific literature detailing the direct synthesis of this compound using these methods is sparse, established general pathways for analogous structures demonstrate their significant potential.
Organocatalytic Syntheses: Organocatalysis offers a powerful alternative to traditional metal-catalyzed reactions for pyrrole synthesis. researchgate.net The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively promoted by various organocatalysts. For instance, weak Brønsted acids like squaric acid have been shown to catalyze the formation of N-substituted pyrroles. nih.gov The mechanism involves the activation of carbonyl groups through hydrogen bonding, facilitating the initial amine condensation and subsequent cyclization. nih.gov Chitosan, a natural biopolymer, has also been employed as an efficient and recyclable organocatalyst in one-pot, four-component reactions to produce highly substituted pyrroles under solvent-free microwave irradiation. nih.gov
These organocatalytic approaches provide a plausible route to the target molecule by utilizing a suitably substituted 1,4-dicarbonyl precursor that would incorporate the required methoxy and methyl ester functionalities.
Interactive Data Table: Organocatalysts in Pyrrole Synthesis
| Organocatalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Squaric Acid | Paal-Knorr Condensation | Activates carbonyls via hydrogen bonding; mild acidic conditions. | nih.gov |
| Choline Chloride / Urea | Paal-Knorr Condensation | Acts as an effective deep eutectic solvent and catalyst system. | nih.gov |
| Chitosan | Four-Component Reaction | Eco-friendly, biodegradable, and efficient under microwave conditions. | nih.gov |
Biocatalytic Pathways: Biocatalysis provides highly selective and efficient routes to key synthetic intermediates. A notable development is the biocatalytic equivalent of the Knorr pyrrole synthesis, which utilizes a transaminase (ATA) enzyme. nih.gov In this chemo-enzymatic strategy, the transaminase mediates the key amination of an α-diketone to produce an α-amino ketone intermediate. This intermediate then condenses with a β-keto ester to form the functionalized pyrrole ring. nih.gov This approach highlights the potential for creating pyrrole-2-carboxylates with various substituents through enzymatic catalysis.
Furthermore, enzymatic processes for the functionalization of the pyrrole ring itself have been reported, such as the enzymatic synthesis of pyrrole-2-carboxaldehyde (Py-2-C) from pyrrole, demonstrating the viability of biocatalysts in modifying the pyrrole core. nih.gov
Methoxylation and Functional Group Interconversion Strategies on Pyrrole Scaffolds
The introduction of a methoxy group at the C3 position of a pyrrole-2-carboxylate scaffold requires strategic functional group interconversion (FGI), as direct electrophilic methoxylation is often unselective due to the high reactivity of the pyrrole ring. pearson.comonlineorganicchemistrytutor.com
A viable approach involves nucleophilic aromatic substitution (SNAr). The pyrrole ring itself is electron-rich and generally not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, can activate the ring for SNAr. Research has shown that 2,5-dinitro-1-methylpyrrole readily undergoes substitution with methoxide (B1231860) ions. rsc.org This principle can be adapted for the synthesis of the target compound.
A potential synthetic sequence could involve:
Synthesis of an Activated Precursor: A methyl 3-halo-4-nitro-1H-pyrrole-2-carboxylate could be synthesized. The nitro group at C4 would activate the C3 position for nucleophilic attack.
Nucleophilic Methoxylation: The precursor would be treated with a methoxide source, such as sodium methoxide, to displace the halide at C3.
Denitration: The final step would involve the removal of the activating nitro group, which can often be achieved via reductive or radical conditions, to yield the desired this compound.
Other FGI strategies on the pyrrole scaffold are also crucial. For example, the ester group of a Knorr-type 2-carboxylate pyrrole can be hydrolyzed and subjected to Curtius rearrangement to install an amino group or can be converted to an amide. researchgate.netresearchgate.net The robustness of the pyrrole ring allows for a wide range of transformations on its substituents, enabling the synthesis of diverse derivatives. researchgate.net
Interactive Data Table: Functional Group Interconversion Strategies for Pyrrole Scaffolds
| Transformation | Strategy | Key Reagents/Conditions | Relevance |
|---|---|---|---|
| Introduction of C3-Methoxy Group | Nucleophilic Aromatic Substitution (SNAr) | Requires EWG activation (e.g., -NO2) and a leaving group (e.g., -Br, -I); NaOMe. | rsc.org |
| Ester to Amide | Amidation | Primary amine in the presence of Me3Al. | researchgate.net |
| Ester to Formyl Group | Reduction of Thionoester Intermediate | Conversion of ester to thionoester, followed by Raney® Nickel reduction. | researchgate.net |
| Carboxylic Acid to Amine | Curtius Rearrangement | Hydrolysis of ester, followed by treatment with an azide (B81097) source (e.g., DPPA). | researchgate.net |
Mechanistic Investigations of Synthetic Processes
Understanding the reaction mechanisms, kinetics, and transient species involved in pyrrole synthesis is crucial for optimizing existing methods and designing new ones.
The mechanisms of many classical and modern pyrrole syntheses have been investigated in detail.
Paal-Knorr Synthesis: Experimental studies by Amarnath on the reaction rates of different diastereomers of 1,4-dicarbonyl precursors demonstrated that the mechanism does not proceed through a common enamine intermediate. organic-chemistry.orgwikipedia.org Instead, the accepted pathway involves the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in
Multicomponent Reactions and Cycloadditions: Many modern pyrrole syntheses, particularly multicomponent reactions, proceed via the in situ generation of an azomethine ylide. nih.govorientjchem.org This 1,3-dipole then undergoes a cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkyne or alkene) to form a pyrrolidine (B122466) ring, which can subsequently aromatize. nih.govnih.gov
Theoretical Approaches: Density Functional Theory (DFT) has become an invaluable tool for corroborating proposed mechanisms. rsc.org DFT calculations have been used to model the transition states of the 1,3-dipolar cycloaddition of azomethine ylides, successfully predicting the observed regio- and stereoselectivity of the reaction. researchgate.netacs.org These computational studies help to rationalize why a particular isomer is formed preferentially by comparing the activation energies of different possible reaction pathways. acs.org
Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. In the context of pyrrole chemistry, kinetic studies have been instrumental in elucidating mechanisms and optimizing catalytic processes.
For example, detailed kinetic studies have been performed on the oxidative chemical polymerization of pyrrole using ferric chloride. researchgate.netcapes.gov.br By monitoring the reaction progress over time at different temperatures, a kinetic model was developed, and key thermodynamic parameters were determined.
Interactive Data Table: Kinetic Data for the Oxidative Polymerization of Pyrrole
| Polymerization Step | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |
|---|---|---|---|
| Initial Step (Oxidation) | 77,091 ± 17 J | 24.25 ± 0.06 J/K | researchgate.netcapes.gov.br |
| Propagation Step | 70,971 ± 14 J | 24.25 ± 0.06 J/K | researchgate.netcapes.gov.br |
These studies proposed that the mechanism involves a fast initial oxidation of the monomer to a radical cation, followed by a faster reaction of this intermediate with oligomers, challenging previously held assumptions about the polymerization mechanism. researchgate.netcapes.gov.br Similarly, kinetic investigations of a titanium-catalyzed [2+2+1] cycloaddition for pyrrole synthesis indicated that the reaction proceeds through a Ti(II)/Ti(IV) redox catalytic cycle. nih.gov
The direct observation or trapping of short-lived reactive intermediates is a powerful method for validating a proposed reaction mechanism.
Reactive Intermediates: Several key reactive intermediates have been identified or proposed in various pyrrole syntheses.
Azomethine Ylides: These are nitrogen-based 1,3-dipoles that are central to many modern multicomponent syntheses leading to pyrroles. nih.govnih.gov They are typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. orientjchem.orgacs.org
Radical Cations: In oxidative pathways, such as chemical polymerization, the initial oxidation of the pyrrole monomer generates a radical cation, which is the key species that initiates the chain growth. researchgate.netresearchgate.net
Hemiaminals: As established in the Paal-Knorr synthesis, the condensation of an amine with a 1,4-dicarbonyl compound first yields a hemiaminal intermediate prior to cyclization. wikipedia.org
Azatitanacyclobutene: In certain transition-metal-catalyzed reactions, organometallic intermediates like azatitanacyclobutene have been proposed based on stoichiometric and kinetic studies. nih.gov
Transition States: While transition states are fleeting and cannot be isolated, their structures and energies can be effectively modeled using computational chemistry. DFT calculations have been employed to map the potential energy surface of reactions like the 1,3-dipolar cycloaddition of azomethine ylides, allowing for the detailed analysis of transition state geometries that lead to the observed stereochemical outcomes. acs.org
Sophisticated Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete NMR analysis, crucial for elucidating the molecular structure of organic compounds, is not available for Methyl 3-methoxy-1H-pyrrole-2-carboxylate. This includes:
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
The characteristic vibrational modes of the functional groups within this compound have not been documented through IR or Raman spectroscopy. The specific areas where data is lacking include:
High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the chemical formula C₇H₉NO₃, the exact mass is a fundamental property. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), has been established. nih.govuni.lu This calculated value serves as a benchmark for experimental verification via HRMS.
Experimental determination using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would typically measure the mass of the protonated molecule, [M+H]⁺. The measured value is then compared against the calculated exact mass to confirm the elemental composition.
Table 1: Precise Mass Data for C₇H₉NO₃
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉NO₃ |
| Calculated Monoisotopic Mass | 155.05824 Da | nih.govuni.lu |
Electronic Spectroscopy: UV-Visible and Electronic Circular Dichroism (ECD)
Information regarding the experimental UV-Visible and Electronic Circular Dichroism (ECD) spectra for this compound is not available in the provided search results. Theoretical calculations or experimental data from dedicated spectroscopic studies would be required to detail its electronic transition properties, such as absorption maxima (λmax) and molar absorptivity coefficients (ε).
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Structure
Detailed experimental data from single-crystal X-ray diffraction studies, including molecular geometry, conformational preferences, crystal packing, and hydrogen bonding networks for this compound, were not found in the provided search results. Such analyses require access to specific crystallographic information files (CIFs) or peer-reviewed publications reporting the crystal structure determination.
This section would typically present a detailed analysis of bond lengths, bond angles, and torsion angles as determined from the refined crystal structure. This data provides definitive proof of the pyrrole (B145914) ring's planarity, the geometry of the methoxy (B1213986) and carboxylate substituents, and their orientation relative to the ring. Key parameters would be tabulated to illustrate the precise molecular dimensions.
This subsection would focus on how individual molecules of this compound arrange themselves in the crystal lattice. It would describe the key intermolecular forces governing the crystal packing, with a primary focus on hydrogen bonds. An analysis would detail the specific hydrogen bond donors (like the pyrrole N-H) and acceptors (such as the carbonyl and methoxy oxygens), defining the geometry and dimensionality of the resulting network (e.g., chains, sheets, or three-dimensional frameworks).
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculation Methodologies
The theoretical study of pyrrole (B145914) derivatives often employs a range of quantum chemical methods, from the computationally efficient Density Functional Theory (DFT) to highly accurate ab initio calculations.
Density Functional Theory (DFT) is a widely used method for investigating the properties of pyrrole-containing compounds due to its favorable balance between computational cost and accuracy. DFT calculations are instrumental in predicting optimized geometries, electronic properties, and vibrational spectra.
Theoretical studies on the related pyrrole-2-carboxylic acid have utilized DFT methods, such as the B3LYP functional with basis sets like 6-311+G(d), to examine molecular structure and vibrational frequencies. researchgate.netresearchgate.net These calculations confirm the near-planar structure of the pyrrole ring and the attached carboxyl group. For methyl 3-methoxy-1H-pyrrole-2-carboxylate, similar DFT approaches would be expected to yield detailed information on bond lengths, bond angles, and dihedral angles, providing a comprehensive three-dimensional picture of the molecule.
Vibrational frequency calculations are a standard output of DFT studies and are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, in studies of pyrrole-2-carboxylic acid, DFT has been used to propose complete vibrational assignments for different conformers. researchgate.netresearchgate.net Similar calculations for this compound would predict the characteristic vibrational modes associated with the pyrrole ring, the methoxy (B1213986) group, and the carboxylate moiety. This would include stretching frequencies for N-H, C=O, C-O, and C-H bonds, as well as various bending and torsional modes.
The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also a key output of DFT calculations. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions.
For more precise energy and property predictions, ab initio methods are employed. These calculations are based on first principles, without the empirical parameterization inherent in some other methods. Studies on pyrrole-2-carboxylic acid have used Møller-Plesset second-order (MP2) perturbation theory with extended basis sets like 6-311++G(d,p) to investigate the energetics of dimer formation and the influence of the pyrrole moiety on hydrogen bonding. researchgate.net
For this compound, high-accuracy ab initio calculations would be valuable for refining the energy landscape, particularly the relative energies of different conformers and the barriers to their interconversion. While computationally more demanding than DFT, methods like MP2 or Coupled Cluster (CC) theory can provide benchmark data against which DFT results can be compared.
Conformational Landscape Analysis
The presence of rotatable single bonds in this compound gives rise to a complex conformational landscape. The orientation of the methoxy group and the methyl carboxylate group relative to the pyrrole ring are of particular interest.
The rotation around the C2-C(carbonyl) bond and the C3-O(methoxy) bond defines the key conformational degrees of freedom. Theoretical calculations can map the potential energy surface along these rotational coordinates to identify stable conformers and the energy barriers that separate them.
For the parent compound, pyrrole-2-carboxylic acid, computational studies have explored the barriers to internal rotation of the carboxylic acid group. nih.gov For this compound, similar analyses would reveal the energy profile for the rotation of the methoxycarbonyl group. This would involve calculating the energy at various dihedral angles for the C(ring)-C(carbonyl)-O-C(methyl) linkage. Likewise, the rotation of the methoxy group at the C3 position would have its own characteristic energy profile and rotational barrier, influenced by steric and electronic interactions with the adjacent carboxylate group.
A critical aspect of the conformational analysis of 2-substituted pyrroles is the relative stability of the s-cis and s-trans conformers, referring to the orientation of the carbonyl group relative to the pyrrole ring. In the s-cis conformation, the C=O bond is on the same side of the C2-C(carbonyl) bond as the pyrrole nitrogen, while in the s-trans conformation, it is on the opposite side.
Experimental and theoretical studies on pyrrole-2-carboxylic acid have shown the existence of both conformers, with their relative populations depending on the environment (e.g., in a cryogenic matrix). nih.gov For the related methyl 1H-pyrrole-2-carboxylate, crystallographic data indicates a nearly planar structure with a specific conformation adopted in the solid state. nih.gov DFT calculations on pyrrole-2-carboxylic acid have also been used to compare the stabilities of the s-cis and s-trans conformers. researchgate.netresearchgate.net It is generally observed that the s-cis and s-trans conformers of such systems are close in energy, with the exact preference often dictated by subtle intramolecular interactions, such as hydrogen bonding or steric effects, and by intermolecular forces in the condensed phase. The presence of the methoxy group at the 3-position in this compound would likely influence this equilibrium by introducing additional steric and electronic factors.
Table 1: Conformational Data for Related Pyrrole-2-Carboxylic Acid Conformers This table presents data for the parent acid to illustrate the concepts of s-cis/s-trans isomerism.
| Conformer | Dihedral Angle (N-C2-C=O) | Relative Stability | Reference |
|---|---|---|---|
| s-cis (cis NCC=O) | ~0° | More stable in some studies | nih.gov |
Aromaticity Assessment of the Pyrrole Ring
The pyrrole ring is a classic example of a five-membered aromatic heterocycle, where the nitrogen lone pair participates in the π-electron system to satisfy Hückel's rule (4n+2 π electrons). However, the degree of aromaticity can be influenced by substituents.
Computational methods provide various indices to quantify aromaticity. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization around the ring, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of the ring; a negative value is indicative of a diatropic ring current, a hallmark of aromaticity.
Studies on substituted pyrroles and other five-membered heterocycles show that the nature of the substituent can modulate the aromatic character of the ring. chemrxiv.orgrsc.orgub.edu Electron-withdrawing groups, such as the methoxycarbonyl group at the C2 position, can decrease the electron density in the ring, potentially affecting its aromaticity. The methoxy group at the C3 position, being an electron-donating group through resonance, would have an opposing effect. A computational assessment of the HOMA and NICS values for this compound would provide a quantitative measure of the net effect of these two substituents on the aromaticity of the pyrrole core.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrole-2-carboxylic acid |
| Methyl 1H-pyrrole-2-carboxylate |
| Pyrrole |
| Furan |
| Thiophene |
| Selenophene |
| N-methylpyrrole-2-carboxylic acid |
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative measure of aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. The HOMA index is calculated from the geometry of the molecule, typically optimized through computational methods like Density Functional Theory (DFT). A HOMA value approaching 1 indicates a high degree of aromaticity, whereas values close to 0 suggest a non-aromatic system. Negative values are indicative of anti-aromatic character.
For this compound, the HOMA index would quantify the aromatic character of the pyrrole ring, taking into account the electronic influence of the methoxy and methyl carboxylate substituents. While specific HOMA calculations for this exact molecule are not prevalent in the surveyed literature, analysis of related pyrrole systems shows that the pyrrole ring inherently possesses significant aromatic character, which is modulated by its substituents.
Table 1: Illustrative HOMA Index Data (Note: The following table is illustrative as specific data for this compound was not found in the searched literature. It shows the type of data a HOMA analysis would provide.)
| Ring System | Calculated HOMA Value | Aromaticity Classification |
| Pyrrole ring in this compound | Data not available | Aromatic (expected) |
| Benzene (Reference) | ~0.979 | Highly Aromatic |
| Cyclohexane (Reference) | ~0.000 | Non-aromatic |
Nucleus Independent Chemical Shift (NICS) Computations
Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom at a specific point, usually at the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)), and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of anti-aromaticity.
Computational studies on the pyrrole nucleus consistently show negative NICS values, confirming its aromatic nature. For this compound, NICS calculations would reveal how the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group affect the magnitude of the ring current and thus the aromaticity of the pyrrole core. Specific NICS(1) values for this compound have not been reported in the reviewed scientific literature.
Table 2: Illustrative NICS(1) Values for Aromaticity Assessment (Note: This table is for illustrative purposes. Specific NICS data for this compound is not available in the searched literature.)
| Compound/Ring | NICS(1) Value (ppm) | Magnetic Character |
| Pyrrole ring in this compound | Data not available | Diatropic (expected) |
| Pyrrole | -15.1 | Diatropic |
| Benzene | -9.7 | Diatropic |
| Cyclobutadiene (D2h) | +18.3 | Paratropic |
Intermolecular Interaction Studies
The intermolecular forces involving this compound are crucial for understanding its solid-state structure and behavior in solution. Computational methods provide detailed characterization of these non-covalent interactions.
Characterization of Hydrogen Bonds (N-H…O, C-H…O) using Bader's Atoms in Molecules (AIM) Theory
Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing chemical bonds, including weak hydrogen bonds. By analyzing the topology of the electron density (ρ), AIM can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.
For this compound, potential hydrogen bonds include the intermolecular N-H…O bond, where the pyrrole N-H group acts as a donor and a carbonyl or methoxy oxygen acts as an acceptor, and weaker C-H…O interactions. Studies on the closely related Methyl 1H-pyrrole-2-carboxylate have shown that N-H…O hydrogen bonds are significant in its crystal structure, forming chain motifs. mdpi.com AIM analysis would precisely characterize these interactions in the title compound, but specific topological data are not available in the reviewed literature.
| Hydrogen Bond Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Interaction Nature |
| N-H…O | Data not available | Data not available | Data not available | Expected to show characteristics of a moderate strength hydrogen bond. |
| C-H…O | Data not available | Data not available | Data not available | Expected to be characterized as a weak, electrostatic interaction. |
Exploration of Weak Non-Covalent Interactions
Beyond the prominent hydrogen bonds, this compound can participate in other weak non-covalent interactions that influence its supramolecular chemistry. These can include:
π-π Stacking: Interactions between the aromatic pyrrole rings of adjacent molecules.
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D) are employed to explore and quantify these interactions. Such analyses provide a comprehensive picture of the forces governing the molecular assembly.
Prediction of Thermodynamic and Kinetic Stabilities
Computational chemistry offers robust methods for predicting the thermodynamic and kinetic stabilities of molecules. Thermodynamic stability is often assessed by calculating the Gibbs free energy of formation. Kinetic stability relates to the energy barriers for potential decomposition or isomerization reactions.
For this compound, DFT calculations could be used to determine its heat of formation and to compare its stability relative to other isomers. By calculating the transition state energies for hypothetical reaction pathways, its kinetic lability can be assessed. However, specific computational studies detailing these stability parameters for the title compound are not found in the surveyed literature.
Computational Simulations of Reaction Mechanisms and Pathways
Understanding the reactivity of this compound can be greatly enhanced through computational simulations of its potential reaction mechanisms. Theoretical calculations can map out the potential energy surfaces for various reactions, such as electrophilic substitution on the pyrrole ring, nucleophilic attack at the carbonyl carbon, or hydrolysis of the ester.
These simulations involve locating transition states and calculating activation energies, thereby providing a detailed, step-by-step view of the reaction pathway. This information is invaluable for predicting reaction outcomes and designing new synthetic routes. No specific simulation studies on the reaction mechanisms of this compound were identified in the reviewed literature.
Applications in Advanced Organic Synthesis and Material Precursors
Methyl 3-methoxy-1H-pyrrole-2-carboxylate as a Versatile Synthetic Synthon
The utility of this compound as a versatile synthetic synthon, or building block, stems from the chemical reactivity of its pyrrole (B145914) core and associated functional groups. The electron-rich nature of the pyrrole ring makes it amenable to electrophilic substitution, while the N-H bond, the ester, and the methoxy (B1213986) group provide handles for a wide range of chemical transformations. This versatility allows for the strategic introduction of various substituents to build complex molecular frameworks. indrashiluniversity.edu.in
The compound serves as a foundational scaffold for creating libraries of substituted pyrroles. For instance, the core structure of 3-methoxy-pyrrole is utilized in the design and synthesis of small molecule libraries where different aromatic moieties can be appended, leading to a diverse set of compounds for biological screening. researchgate.net The presence of the ester and methoxy groups can influence the regioselectivity of subsequent reactions, guiding the synthesis toward specific isomers.
Precursor for the Synthesis of Complex Natural Product Analogues
The pyrrole nucleus is a common feature in a vast number of natural products and bioactive compounds. Consequently, substituted pyrroles like this compound are valuable starting materials for synthesizing analogues of these complex molecules.
Building Blocks for Porphyrinoids and Chlorin-related Structures
While pyrroles are the fundamental building blocks for porphyrins, chlorins, and other related macrocycles, specific research detailing the direct use of this compound for the synthesis of these particular structures is not extensively documented in publicly available literature. The synthesis of porphyrinoids typically requires pyrrole units with specific substitution patterns at the β-positions to achieve the desired macrocyclic structure and properties, and the suitability of this specific methoxy-substituted pyrrole as a precursor remains an area for further exploration.
Intermediate in the Synthesis of Other Pyrrole-containing Bioactive Scaffolds
The 3-methoxy-pyrrole scaffold, of which this compound is a key example, is a recognized pharmacophore in the development of new therapeutic agents. researchgate.netresearchgate.net Research has focused on incorporating this motif into molecules designed for cancer therapy. acs.orgiitgn.ac.in
Scientists have designed and synthesized libraries of small molecules featuring an aromatic substituted-3-methoxy-pyrrole core for chemo-photodynamic therapy applications. researchgate.net In one study, a small molecule library was created by combining π-donor aromatic moieties with the 3-methoxy-pyrrole pharmacophore and π-acceptor units like cyanine. researchgate.net These compounds were screened for their efficacy in cancer cell lines, demonstrating the role of the 3-methoxy-pyrrole core as a central component in developing novel bioactive agents. researchgate.net
Recent studies have also explored the use of self-assembled nanoparticles based on 3-methoxy-pyrrole to target mitochondria in cancer cells, thereby inducing apoptosis. researchgate.netiitgn.ac.in This highlights the importance of this scaffold in designing molecules for targeted cancer therapies.
Below is a table summarizing examples of bioactive scaffolds derived from the 3-methoxy-pyrrole core.
| Bioactive Scaffold Application | Target/Mechanism | Cancer Cell Line Example |
| Chemo-photodynamic Therapy | Induces autophagy and apoptosis | Colon (HCT-116) |
| Mitochondria-targeting Nanoparticles | Induces apoptosis via mitochondrial pathway | Lung Cancer Cells |
Development of New Functionalized Pyrrole Derivatives with Tunable Properties
The structure of this compound allows for facile functionalization, which is crucial for developing new derivatives with tailored, or "tunable," properties for specific applications, such as drug discovery. indrashiluniversity.edu.in The pyrrole ring can be modified through various organic reactions to alter its electronic, steric, and bioactive properties.
The development of small molecule libraries demonstrates this principle. By systematically altering the substituents attached to the 3-methoxy-pyrrole core, researchers can fine-tune the pharmacological profile of the resulting compounds. For example, modifying the aromatic group attached to the pyrrole can modulate the molecule's photophysical properties, making it a more effective agent for phototherapy. researchgate.net
Role in the Synthesis of Ligands for Catalysis
The use of this compound in the synthesis of ligands for catalysis is not well-documented in available scientific literature. While pyrrole-containing compounds, known as dipyrromethanes and other related structures, are common precursors for porphyrin-based ligands (e.g., in salen-type catalysts), the specific application of this methoxy-substituted ester in creating ligands for broader catalytic applications has not been a significant focus of published research.
Exploration of Potential Applications in Materials Science (e.g., conducting polymers)
Currently, there is a lack of specific research exploring the application of this compound as a monomer or precursor for materials science applications, such as the synthesis of conducting polymers. The field of conducting polymers heavily relies on the polymerization of pyrrole and its simple alkylated or functionalized derivatives. The presence of both a methoxy and a methyl carboxylate group on the pyrrole ring of this specific compound would significantly influence its polymerization potential and the properties of any resulting polymer, an area that remains to be investigated.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-methoxy-1H-pyrrole-2-carboxylate?
- Methodology : The compound can be synthesized via cyclization of pyrrole precursors with methoxy and ester functional groups. A common approach involves reacting substituted pyrroles with methylating agents under controlled conditions. For example, oxidation and substitution reactions using potassium permanganate or sodium borohydride may optimize yield .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR spectroscopy to confirm functional group integrity.
Q. How is the structural characterization of this compound performed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For instance, planar geometry and dihedral angles between the pyrrole ring and methoxycarbonyl group were resolved using SHELX software .
- Tools : Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids and molecular packing .
Q. What spectroscopic techniques are critical for analyzing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) and methoxy (O-CH₃) stretches .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and identify reactive sites. Compare predicted activation energies with experimental kinetic data to validate models .
- Data Contradictions : If computational results conflict with experimental yields, re-evaluate solvent effects or steric hindrance not accounted for in the model .
Q. What strategies resolve crystallographic data discrepancies in polymorphic forms of this compound?
- Methodology :
- Use SHELXD for phase determination and check for twinning or disorder using PLATON .
- Compare unit cell parameters across multiple datasets to identify polymorphs.
- Case Study : A dihedral angle deviation of ±3.6° in SCXRD data may indicate conformational flexibility, necessitating temperature-dependent crystallography .
Q. How can synthetic routes be optimized to enhance yield while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to trace undesired products (e.g., demethylated derivatives) and adjust protecting groups accordingly .
Methodological Challenges and Solutions
Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?
- Approach :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding affinity, as seen in analogous pyrrole-carboxylates .
- Assay Validation : Ensure consistent cell-line viability assays and control for batch-to-batch compound purity using HPLC .
Q. What are the best practices for validating crystal structures of derivatives?
- Protocol :
Refine structures with SHELXL, ensuring R-factor < 0.02.
Cross-validate hydrogen bonding networks with Mercury software.
Deposit data in the Cambridge Structural Database (CSD) for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
